(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4
Description
(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (CAS: 39026-92-1) is a complex heterocyclic compound characterized by a fused pyrano-indolizino-quinoline scaffold. Key structural features include:
- A 10-methoxy group on the quinoline moiety.
- A (4S)-4-ethyl-4-hydroxy substituent on the pyran ring.
- A conjugated tricyclic system with ketone functionalities at positions 3 and 12.
Properties
IUPAC Name |
19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDZFTCKLZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The patent literature describes a three-component reaction between ethyl 4-cyano-3-methoxybenzoate, 3-ethyl-4-hydroxypyran-2-one, and dimethylacetamide (DMA) under sulfuric acid catalysis. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid concentration | 6-8% H₂SO₄ (w/w) | >90% conversion |
| Temperature | 115-120°C | 87% isolated |
| Solvent | DMA:NMP (3:1) | Crystallization |
| Reaction time | 2-2.5 hours | Minimal byproducts |
The exothermic nature of the reaction demands controlled addition of the pyranone component at 0-5°C, followed by gradual heating to prevent decomposition. Post-reaction workup involves quenching in ice-cold ammonium chloride solution, yielding the cyclized product as needle-like crystals (mp 189-192°C).
Enzymatic Resolution of Racemates
For laboratories lacking chiral starting materials, a lipase-mediated kinetic resolution achieves 98% enantiomeric excess (ee) using vinyl acetate as acyl donor:
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Substrate preparation : Racemic alcohol (10 g) dissolved in tert-butyl methyl ether (100 mL)
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Biocatalyst : Immobilized Candida antarctica lipase B (CAL-B, 1.5 g)
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Conditions : 35°C, 150 rpm, 24 hours
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Separation : Silica gel chromatography (hexane:EtOAc 4:1) yields (4S)-isomer (Rf 0.33) and acetylated (4R)-byproduct (Rf 0.47)
This method reduces reliance on chiral auxiliaries but requires careful control of water activity (<0.3 a_w) to maintain enzyme stability.
Advanced Intermediate Functionalization
Methoxylation at C-10
Selective introduction of the methoxy group employs a radical bromination/methanolysis sequence:
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Bromination : NBS (1.05 eq) in CCl₄ under 300W tungsten lamp (λ=254 nm)
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Quenching : Immediate addition to chilled (−78°C) sodium methoxide/methanol
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Workup : Neutralization with citric acid, extraction with dichloromethane
GC-MS monitoring shows complete consumption of the bromide intermediate (t_R 12.3 min) within 45 minutes.
Purification and Characterization
Crystallization Optimization
The final compound exhibits polymorphic behavior dependent on cooling rates:
| Cooling Rate (°C/min) | Crystal Form | Solubility (mg/mL) |
|---|---|---|
| 0.5 | α | 2.3 |
| 5.0 | β | 4.1 |
| 15.0 | γ | 6.8 |
Slow cooling (0.5°C/min) in 2-propanol/water (3:1) produces the thermodynamically stable α-form suitable for X-ray diffraction analysis.
Spectroscopic Fingerprints
Key characterization data from multiple sources:
¹H NMR (400 MHz, CDCl₃)
δ 6.87 (d, J=8.4 Hz, 1H, H-9)
δ 5.32 (q, J=6.8 Hz, 1H, H-4)
δ 4.19 (s, 1H, OH)
δ 3.91 (s, 3H, OCH₃)
δ 1.82-1.75 (m, 2H, CH₂CH₃)
δ 0.96 (t, J=7.4 Hz, 3H, CH₂CH₃)
IR (KBr)
ν 3385 cm⁻¹ (OH stretch)
ν 1682 cm⁻¹ (conj. ester C=O)
ν 1276 cm⁻¹ (asym. C-O-C)
Industrial-Scale Considerations
Batch processes for >10 kg production utilize continuous flow reactors to mitigate thermal runaway risks:
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Reactor design : Corrosion-resistant Hastelloy C-276 coils (ID 2 mm, L 15 m)
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Flow rates :
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Substrate solution: 8 mL/min
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Acid catalyst: 2 mL/min
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Residence time : 7.2 minutes at 118°C
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Throughput : 1.44 kg/hr with 91% conversion
Economic analysis shows a 23% reduction in production costs compared to batch methods, primarily through solvent recovery (98% DMA reuse) .
Chemical Reactions Analysis
(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Pharmacological Studies
Research has indicated that (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4'] exhibits significant biological activity, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oxidative stress and DNA damage response.
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have demonstrated efficacy against several microbial strains, indicating its potential as an antimicrobial agent.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
Neuroprotective Effects
There is emerging evidence that this compound'] may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation is under investigation.
Case Studies
Several case studies have highlighted the effectiveness of this compound'] in various applications:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving the induction of apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties were assessed against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential utility as a therapeutic agent in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3’,4’] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Exatecan Impurity 3 (CAS: 110351-94-5)
- Structure: (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione.
- Key Differences: Lacks the 10-methoxyquinoline moiety present in the target compound. Contains a dihydroindolizine system instead of the fused indolizino-quinoline scaffold.
(b) 9-Methoxycamptothecin (CAS: 39026-92-1)
- Structure: Shares the 10-methoxyquinoline core but lacks the pyrano-indolizine ring system.
- Functional Comparison: Both compounds exhibit planar aromatic systems, critical for intercalation into DNA. The pyrano-indolizine extension in the target compound may enhance solubility or metabolic stability compared to camptothecin derivatives .
(c) Prenylated Flavonoids (e.g., 4'-Hydroxy-3'-prenyl-6'',6''-dimethylpyrano[2'',3'':7,8]flavanone)
- Structure: Features a pyrano-flavanone system with prenyl substituents.
- Contrast: Flavonoid derivatives prioritize antioxidant activity via phenolic groups, whereas the target compound’s quinoline and indolizine moieties suggest a focus on enzymatic inhibition .
Methodological Approaches to Similarity Assessment
- Molecular Fingerprinting: MACCS and Morgan fingerprints reveal ~60% similarity between the target compound and Exatecan Impurity 3, primarily due to shared pyrano-indolizine motifs .
- Tanimoto Coefficient: A value of 0.55 (scale: 0–1) indicates moderate structural overlap with 9-methoxycamptothecin, driven by the quinoline backbone .
- Cross-Reactivity in Immunoassays: The 10-methoxy group may reduce cross-reactivity with antibodies targeting non-methoxylated camptothecins, highlighting assay-specific selectivity challenges .
Research Implications and Challenges
- Drug Design: The pyrano-indolizine extension in the target compound could mitigate toxicity issues seen in camptothecins by altering metabolic pathways .
- Virtual Screening Limitations : Structural similarity metrics (e.g., Tanimoto) may overlook critical stereochemical or electronic differences, necessitating experimental validation .
- Synthetic Complexity: The fused tricyclic system poses challenges in large-scale synthesis compared to simpler flavonoids or dihydroindolizines .
Biological Activity
(4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, commonly referred to as 9-methoxycamptothecin, is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and findings.
- Molecular Formula : C21H18N2O5
- Molecular Weight : 378.38 g/mol
- CAS Number : 39026-92-1
Biological Activity
The compound exhibits a range of biological activities primarily associated with its role as a topoisomerase inhibitor. This section summarizes key findings from various studies.
Anticancer Activity
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Mechanism of Action :
- The compound inhibits topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the DNA-enzyme complex, it prevents DNA unwinding, leading to apoptosis in cancer cells.
- Studies have shown that this compound'] induces cell cycle arrest and promotes apoptosis in various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) cells .
-
Case Studies :
- A study demonstrated that treatment with 9-methoxycamptothecin resulted in a significant reduction in tumor size in xenograft models of human breast cancer .
- Another research highlighted its effectiveness against colorectal cancer cells by inducing G2/M phase arrest and increasing the expression of pro-apoptotic markers .
Anti-inflammatory Effects
Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound']:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | Approximately 2 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicity Profile
While exhibiting potent biological activity, the toxicity profile is crucial for its therapeutic application. Studies indicate that at therapeutic doses, the compound shows minimal toxicity; however, higher concentrations can lead to hepatotoxicity and gastrointestinal disturbances .
Q & A
Q. Q. How to align mechanistic studies with theoretical frameworks like the "topoisomerase poisoning hypothesis" ()?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
